1-METHYL-5-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-5-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a pyrazole ring
Preparation Methods
The synthesis of 1-METHYL-5-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve the use of boronic esters as protective groups during the synthesis to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. Common reagents used in these reactions include trifluoromethyltrimethylsilane for trifluoromethylation and boronic acids for protective group chemistry
Scientific Research Applications
1-METHYL-5-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity. This interaction can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated pyrazole derivatives and piperazine-containing molecules. Compared to these compounds, 1-METHYL-5-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which may confer enhanced bioactivity and specificity. Some similar compounds include:
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- Trifluoromethyl ethers
- Indole derivatives .
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-5-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-23-15(14(10-22-23)17(27)28)16(26)25-7-5-24(6-8-25)11-12-3-2-4-13(9-12)18(19,20)21/h2-4,9-10H,5-8,11H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJYPGJGANCGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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